Diethylene glycol monostearate
Overview
Description
Diethylene glycol monostearate, also known as glycol monostearate or ethylene glycol monostearate, is an organic compound with the molecular formula C20H40O3 . It is the ester of stearic acid and ethylene glycol . It is used as an ingredient in many types of personal care products and cosmetics including shampoos, hair conditioners, and skin lotions .
Synthesis Analysis
The synthesis of ethylene glycol distearate (EGDS), a compound similar to diethylene glycol monostearate, has been described using a solid acid catalyst under microwave irradiation in a solvent-free system . Conventional heating takes more than 4–6 hours to give a mixture of EGDS and ethylene glycol monostearate .Molecular Structure Analysis
Diethylene glycol monostearate contains total 69 bond(s); 25 non-H bond(s), 1 multiple bond(s), 22 rotatable bond(s), 1 double bond(s), 1 ester(s) (aliphatic), 1 hydroxyl group(s), 1 primary alcohol(s) and 1 ether(s) (aliphatic) .Chemical Reactions Analysis
The conversion of ethylene to ethylene oxide and the conversion of ethylene oxide to monoethylene glycol (MEG) is achieved in separate process plants . The reaction is catalyzed by a silver-based catalyst at a temperature of 200°C to 260°C and at 1 MPa to 3 MPa .Physical And Chemical Properties Analysis
Diethylene glycol monostearate has a molecular weight of 372.582 Da . Its density is 0.933g/cm3, and it has a boiling point of 473ºC at 760mmHg .Scientific Research Applications
Use in Cosmetics
Field
Cosmetology
Application
Diethylene glycol monostearate is used in numerous categories of cosmetic products at concentrations ranging from less than 0.1 to 10%. It is primarily used as a solubilizer .
Method of Application
The compound is mixed with other ingredients in the formulation of cosmetic products. The exact method of application or experimental procedures would depend on the specific product being formulated .
Results
Human studies using formulations containing Glycol Stearate at levels of 2-5% reported no skin irritation or sensitization .
Use in Pharmaceuticals
Field
Pharmaceuticals
Application
Diethylene glycol monoethyl ether (DEGEE) is widely used as a solubilizer in oral, topical, transdermal, and injectable pharmaceutical formulations .
Method of Application
The compound is mixed with other ingredients in the formulation of pharmaceutical products. The exact method of application or experimental procedures would depend on the specific product being formulated .
Results
The safety of DEGEE in pharmaceutical applications has been assessed, but the results are not detailed in the source .
Synthesis of Diethylene Glycol Monostearate
Field
Chemical Engineering
Application
Diethylene glycol monostearate is synthesized by esterification of ethylene glycol and stearic acid .
Method of Application
The synthesis is carried out using a solid acid catalyst under microwave (MW) irradiation in a solvent-free system. Under MW irradiation, the highest conversion of 97% of the acid was obtained in 10 min .
Results
The reaction mixture was analyzed by acid value, FT-IR, 1 H-NMR and mass spectroscopy. The synthesis was optimized concerning various parameters such as reaction time, different catalysts, catalyst loading (wt/wt%), temperature, and MW power .
Use as a Solvent
Application
Diethylene glycol is used as a solvent for nitrocellulose, resins, dyes, oils, and other organic compounds .
Method of Application
The compound is mixed with the substance that needs to be dissolved. The exact method of application or experimental procedures would depend on the specific product being formulated .
Results
The results would depend on the specific application. However, Diethylene glycol is known to be an effective solvent for a wide range of substances .
Use as a Humectant
Field
Various Industries
Application
Diethylene glycol is used as a humectant for tobacco, cork, printing ink, and glue .
Method of Application
The compound is mixed with the substance that needs to be moisturized. The exact method of application or experimental procedures would depend on the specific product being formulated .
Results
The results would depend on the specific application. However, Diethylene glycol is known to be an effective humectant for a wide range of substances .
Use in Electronic Cars
Field
Automotive Industry
Application
Ethylene glycol distearate (EGDS) is incorporated in the heating, ventilation, and air conditioning systems of electronic cars .
Method of Application
The exact method of application or experimental procedures would depend on the specific product being formulated .
Results
The results would depend on the specific application. However, EGDS is known to have important properties as a phase-changing material .
Use in Personal Care Products
Field
Personal Care Products
Application
Diethylene glycol monostearate is used as an ingredient in many types of personal care products including shampoos, hair conditioners, and skin lotions .
Method of Application
The compound is mixed with other ingredients in the formulation of personal care products. The exact method of application or experimental procedures would depend on the specific product being formulated .
Results
PEG-2 Stearate had a potential for slight irritation in rabbits but was not a sensitizer in guinea pigs .
Use in Nutraceutical Products
Field
Nutraceuticals
Application
Diethylene glycol monoethyl ether (DEGEE) is used as a strong solubilizer in many products, including nutraceutical products .
Method of Application
The compound is mixed with other ingredients in the formulation of nutraceutical products. The exact method of application or experimental procedures would depend on the specific product being formulated .
Results
The results would depend on the specific application. However, DEGEE is known to be an effective solubilizer for a wide range of substances .
Use in HPLC Column Separation
Field
Analytical Chemistry
Application
Diethylene glycol monostearate is used in the separation process on Newcrom R1 HPLC column .
Method of Application
The compound is used in the mobile phase or as a stationary phase modifier in the HPLC column. The exact method of application or experimental procedures would depend on the specific separation process .
Results
The results would depend on the specific application. However, Diethylene glycol monostearate is known to be effective in the separation process on Newcrom R1 HPLC column .
Future Directions
There is increasing interest in employing heterogeneous catalysts in esterification reactions to avoid waste generation when the homogeneous acid catalyst is neutralized . This suggests a potential future direction for the synthesis of compounds like diethylene glycol monostearate. Furthermore, the demand for ethylene glycol distearate (EGDS) in various industries suggests a promising future for related compounds .
properties
IUPAC Name |
2-(2-hydroxyethoxy)ethyl octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(24)26-21-20-25-19-18-23/h23H,2-21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVUXRBUUYZMKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041862 | |
Record name | Diethylene glycol monostearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White crystalline solid; [Chem Service MSDS] | |
Record name | Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethylene glycol monostearate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20599 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Diethylene glycol monostearate | |
CAS RN |
106-11-6 | |
Record name | Diglycol monostearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethylene glycol monostearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PEG-2 Stearate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404230 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethylene glycol monostearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-hydroxyethoxy)ethyl stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.058 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYLENE GLYCOL MONOSTEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWG3GKC3M9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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